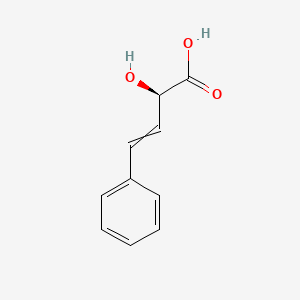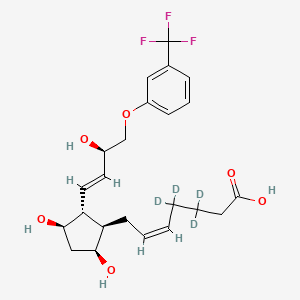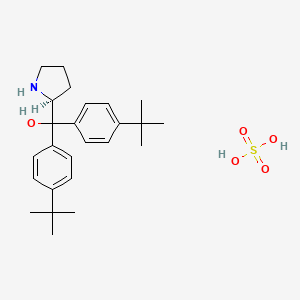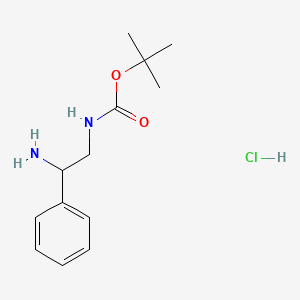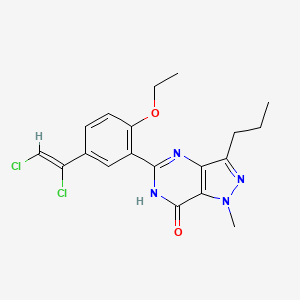
Dichlorodenafil
Overview
Description
Dichlorodenafil is a compound with the molecular formula C19H20Cl2N4O2 . It is an analogue of sildenafil, which is not approved and has been found in dietary supplements .
Synthesis Analysis
The synthesis of Dichlorodenafil involves the use of POCl3-mediated chlorination of a readily available chloroacetyl compound followed by selective hydrolysis of the chloro-heterocycle function .Molecular Structure Analysis
The IUPAC name for Dichlorodenafil is 5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The exact mass of Dichlorodenafil is 406.0963313 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dichlorodenafil include POCl3-mediated chlorination and selective hydrolysis .Physical And Chemical Properties Analysis
Dichlorodenafil has a molecular weight of 407.3 g/mol. It has one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds . The compound’s exact mass is 406.0963313 g/mol .Scientific Research Applications
Comprehensive Analysis of Dichlorodenafil Applications in Scientific Research
Synthesis of Sildenafil Analogues: Dichlorodenafil has been identified as an unapproved analogue of sildenafil, which is used in the treatment of erectile dysfunction (ED). The synthesis of dichlorodenafil involves POCl3-mediated chlorination of chloroacetyl compounds, followed by selective hydrolysis . This process is significant for creating authentic standard samples of dichlorodenafil for regulatory agencies to aid in their mission to protect the public from unapproved ED drug analogues .
Regulatory Standards and Specifications: The synthesis of dichlorodenafil also plays a crucial role in enabling regulatory bodies to amend standards and specifications of food to regulate such unapproved substances. By confirming the structure of dichlorodenafil, authorities can better detect and control its presence in dietary supplements .
Toxicological and Pharmacological Analysis: Although dichlorodenafil is an unapproved substance, its structural similarity to sildenafil suggests that it may exhibit similar biological activities. Therefore, its synthesis is essential for conducting toxicological and pharmacological analyses to understand its effects on human health .
Detection in Dietary Supplements: The efficient synthesis of dichlorodenafil allows for the creation of standard samples that can be used to detect the presence of this compound in ‘all-natural’ herbal remedies and dietary supplements. This is crucial for ensuring that such products do not contain illegal and potentially harmful additives .
Protection of Public Health: By synthesizing and studying dichlorodenafil, researchers can provide valuable information to help protect public health. This includes identifying and controlling the spread of unapproved and potentially dangerous substances in consumer products .
Development of ED Medication Alternatives: Research into dichlorodenafil could potentially lead to the development of alternative medications for erectile dysfunction. Understanding its synthesis and biological activity could open pathways for creating new, safe, and effective ED treatments .
Educational and Training Purposes: The synthesis of dichlorodenafil can be used for educational purposes, teaching students and researchers about the process of creating analogues of existing medications and the importance of regulatory compliance and public safety .
Advancement of Pharmaceutical Sciences: Finally, the study of dichlorodenafil contributes to the advancement of pharmaceutical sciences by expanding the knowledge base of synthetic methodologies and the implications of unapproved drug analogues in the market .
properties
IUPAC Name |
5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSRGGXUFBMAP-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodenafil | |
CAS RN |
1446089-84-4 | |
| Record name | Dichlorodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



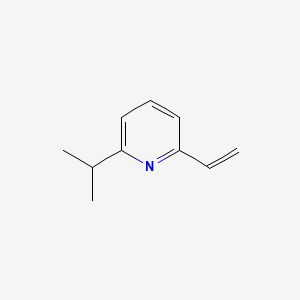

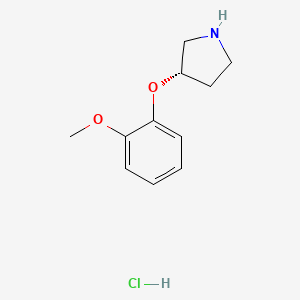
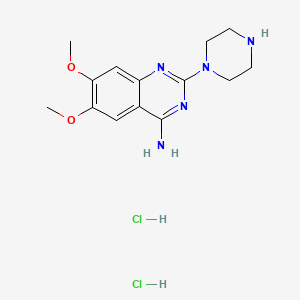
![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)
